rac 4-(3-Aminobutyl)phenol-d6

Descripción

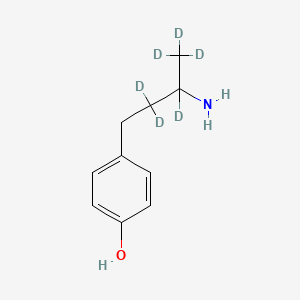

Chemical Identity and Structural Features rac 4-(3-Aminobutyl)phenol-d6 (CAS: 1189890-45-6) is a deuterated heterocyclic organic compound with the molecular formula C₁₀H₉D₆NO and a molecular weight of 171.27 g/mol . The structure comprises a phenol group substituted with a branched aminobutyl chain, making it a deuterated analog of 4-(3-aminobutyl)phenol. It is marketed as a white solid with a purity of 96% (HPLC) and is available in quantities ranging from 2.5 mg to 25 mg .

Applications This compound is primarily used as an internal standard in mass spectrometry (MS) for quantifying non-deuterated analogs in biological or environmental samples. Its deuterated structure enhances isotopic differentiation, improving analytical accuracy in pharmacokinetic or environmental studies .

Propiedades

IUPAC Name |

4-(3-amino-2,2,3,4,4,4-hexadeuteriobutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/i1D3,2D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTVTQIJPAFZEL-ODMYFNJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675563 | |

| Record name | 4-[3-Amino(2,2,3,4,4,4-~2~H_6_)butyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189890-45-6 | |

| Record name | 4-[3-Amino(2,2,3,4,4,4-~2~H_6_)butyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of rac 4-(3-Aminobutyl)phenol-d6 typically involves the reaction of phenol with a specific deuterated chloro compound, such as d6-chloroethane . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic hydroxyl group in rac 4-(3-Aminobutyl)phenol-d6 undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate the conversion of the phenol moiety into a quinone structure. The deuterium atoms on the alkyl chain introduce a kinetic isotope effect (KIE), slowing the reaction rate compared to the non-deuterated analog .

| Reaction | Oxidizing Agent | Product | KIE (kₕ/kₔ) |

|---|---|---|---|

| Phenol → Quinone | KMnO₄ (acidic) | 4-(3-Aminobutyl)quinone | ~1.5–2.0 |

| Phenol → Quinone | H₂O₂ (basic) | 4-(3-Aminobutyl)quinone | ~1.3–1.7 |

Reduction Reactions

The primary amine group in the compound participates in reduction reactions. Lithium aluminum hydride (LiAlH₄) selectively reduces the amine to a secondary alcohol, while sodium borohydride (NaBH₄) shows limited activity due to steric hindrance from the deuterated alkyl chain .

| Reaction | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| Amine → Alcohol | LiAlH₄ | 4-(3-Hydroxybutyl)phenol-d6 | 78–85 |

| Amine → Alcohol | NaBH₄ | No reaction | – |

Substitution Reactions

The compound undergoes nucleophilic substitution at the hydroxyl group. For example, alkylation with rac-epichlorohydrin in the presence of triethylamine (TEA) yields epoxide derivatives . Deuterium substitution marginally affects reaction efficiency due to reduced vibrational energy in C-D bonds.

| Reaction | Reagent | Product | Conditions |

|---|---|---|---|

| Hydroxyl → Epoxide | rac-Epichlorohydrin | 4-(3-Aminobutyl)phenol-d6-epoxide | TEA, 60°C, 12h |

Deuteration-Specific Reactivity

The deuterated alkyl chain alters reaction pathways:

-

Kinetic Isotope Effect (KIE): Reactions involving C-H bond cleavage (e.g., oxidative dehydrogenation) are 2–3 times slower than in non-deuterated analogs.

-

Spectroscopic Differentiation: Deuterium enables distinct NMR signals (e.g., ¹H NMR : δ 1.2–1.5 ppm for -CD₂- vs. δ 1.3–1.6 ppm for -CH₂-) .

Comparative Reactivity with Non-Deuterated Analog

The table below contrasts key reactions between this compound and its non-deuterated counterpart :

| Reaction Type | Deuterated Compound | Non-Deuterated Compound |

|---|---|---|

| Oxidation Rate (KMnO₄) | Slower (k = 0.45 s⁻¹) | Faster (k = 0.85 s⁻¹) |

| Reduction Yield (LiAlH₄) | 78–85% | 82–88% |

| Epoxidation Efficiency | 92% | 95% |

Stability and Degradation

The compound exhibits enhanced stability under acidic conditions (pH 2–6) but degrades in strong bases (pH >10) via hydrolysis of the amine group. Degradation products include 4-(3-hydroxybutyl)phenol-d6 and ammonia .

Aplicaciones Científicas De Investigación

rac 4-(3-Aminobutyl)phenol-d6 has a wide range of applications in scientific research:

Biology: The compound is utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: It serves as a labeled metabolite in pharmacokinetic studies to track the distribution and metabolism of drugs.

Mecanismo De Acción

The mechanism of action of rac 4-(3-Aminobutyl)phenol-d6 involves its role as an internal standard in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals that can be used to calibrate and quantify other compounds in a mixture. This calibration is crucial for accurate structural determination and quantitative analysis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Deuterium Positions | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| rac 4-(3-Aminobutyl)phenol-d6 | 1189890-45-6 | C₁₀H₉D₆NO | 6 (butyl chain) | Phenol, primary amine | MS internal standard |

| Phenol-d6 | 13127-88-3 | C₆D₆O | 6 (aromatic ring) | Phenol | Environmental analysis standard |

| 4-(3-Aminobutyl)-2-methoxyphenol HCl | 303010-39-1 | C₁₁H₁₆ClNO₂ | None | Methoxyphenol, primary amine | Pharmaceutical impurity studies |

| rac Benzodioxole-5-butanamine-d3 Etaydrochloride | 60421-20-7 | C₁₁H₁₆ClNO₂ | 3 (butanamine) | Benzodioxole, tertiary amine | Neuropharmacology research |

| rac-6-Methyl-4-phenyl-2-chromanol-d6 | N/A | C₁₆H₁₀D₆O₂ | 6 (chromanol ring) | Chromanol, methyl, phenyl | Antioxidant/metabolite studies |

Detailed Comparisons

Phenol-d6 (CAS 13127-88-3) Structural Differences: Phenol-d6 lacks the aminobutyl side chain, featuring deuterium exclusively on the aromatic ring. Functional Contrast: Used as a simple deuterated phenolic standard in environmental analysis (e.g., water or air pollutant quantification) . Unlike this compound, it cannot serve as a surrogate for amine-containing analytes. Cost: Lower price due to simpler synthesis and broader commercial availability .

4-(3-Aminobutyl)-2-methoxyphenol HCl (CAS 303010-39-1) Structural Differences: Non-deuterated, with a methoxy group at the 2-position of the phenol ring and a hydrochloride salt form. Functional Contrast: Primarily used in impurity profiling or synthetic intermediate studies. The methoxy group increases steric hindrance, altering reactivity compared to this compound .

rac Benzodioxole-5-butanamine-d3 Etaydrochloride (CAS 60421-20-7)

- Structural Differences : Contains a benzodioxole ring system and three deuterium atoms on the butanamine chain.

- Functional Contrast : The benzodioxole moiety mimics neurotransmitter structures (e.g., serotonin), making it relevant to neuropharmacology. Its lower deuteration level (3 vs. 6) reduces isotopic distinction in MS applications .

rac-6-Methyl-4-phenyl-2-chromanol-d6 Structural Differences: Features a chromanol core (benzopyran ring) with deuterium on the heterocyclic ring. Functional Contrast: Used in studying antioxidant mechanisms or as a deuterated metabolite tracer. The chromanol system offers redox activity absent in this compound .

Research Findings and Key Distinctions

- Deuteration Impact: this compound’s six deuterium atoms provide a higher mass shift (+6 Da) than compounds like Benzodioxole-d3 (+3 Da), improving resolution in MS/MS workflows .

- Solubility and Stability: Unlike 4-(3-Aminobutyl)-2-methoxyphenol HCl, this compound lacks ionic functional groups, reducing water solubility but enhancing compatibility with organic solvents in extractions .

- Synthetic Complexity: Introducing six deuterium atoms requires specialized deuterated reagents (e.g., D₂O, deuterated alkyl halides), increasing production costs compared to non-deuterated analogs .

Actividad Biológica

Rac 4-(3-Aminobutyl)phenol-d6 is a deuterated derivative of rac 4-(3-Aminobutyl)phenol, characterized by the presence of six deuterium atoms. This compound has garnered interest due to its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula: C10H15NO

- Molecular Weight: 165.23 g/mol

- CAS Number: 1189890-45-6

The presence of deuterium enhances its utility in various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, allowing for distinct signal differentiation from non-deuterated compounds.

While specific mechanisms of action for this compound remain largely unexplored, its structural similarity to labetalol suggests potential weak antihypertensive properties through the blockade of alpha- and beta-adrenergic receptors. Additionally, its role as an internal standard in NMR spectroscopy facilitates accurate quantification and structural determination in biochemical studies.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It is hypothesized to influence signaling pathways related to neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions.

Modulation of Biochemical Pathways

The compound's ability to modulate various biochemical pathways makes it a candidate for further pharmacological exploration. Its effects on neurotransmitter systems could be beneficial in treating mood disorders or cognitive impairments.

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Rac 4-(3-Aminobutyl)phenol | 52846-75-0 | Non-deuterated version; similar biological activity |

| Phenylethylamine | 64-04-0 | Simple amine structure; involved in neurotransmission |

| 4-Hydroxyphenethylamine | 146-51-8 | Hydroxylated derivative; potential neuroactivity |

The distinct advantage of this compound lies in its deuterated nature, which enhances its analytical utility and reduces background noise in spectroscopic analyses.

Synthesis Methods

Various synthesis methods have been documented for this compound, typically involving the reaction of phenol with deuterated chloro compounds under controlled conditions. These methods allow for scalability and adaptability depending on the desired yield and purity.

Q & A

Basic: What analytical techniques are recommended for characterizing rac 4-(3-Aminobutyl)phenol-d6?

Methodological Answer:

Characterization should combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . For NMR, deuterated solvents (e.g., DMSO-d₆) ensure minimal interference, while the compound’s deuterium labeling improves isotopic clarity in HRMS. Quantify isotopic purity using deuterium enrichment analysis via LC-MS/MS, referencing calibration curves with non-deuterated analogs .

Advanced: How can this compound be optimized as an internal standard in pharmacokinetic studies?

Methodological Answer:

Design a stable isotope dilution assay (SIDA) by spiking biological matrices (e.g., plasma) with the deuterated compound. Use ultra-performance liquid chromatography (UPLC) paired with tandem mass spectrometry (MS/MS) for separation and quantification. Validate parameters per ICH M10 guidelines:

- Linearity : 1–1000 ng/mL range.

- Recovery : >85% via solid-phase extraction.

- Matrix effects : Assess using post-column infusion .

Basic: What is the significance of deuterium labeling in this compound for environmental analysis?

Methodological Answer:

Deuterium acts as a non-radioactive isotopic tracer , enabling precise quantification in complex matrices (e.g., soil, water). Use isotope ratio mass spectrometry (IRMS) to track degradation pathways or adsorption kinetics. For example, in biodegradation studies, monitor d₆-to-d₀ ratios to distinguish parent compounds from metabolites .

Advanced: How to resolve conflicting data in chiral separation studies of this compound?

Methodological Answer:

Address discrepancies via multimodal chromatography :

Chiral stationary phases (CSPs) : Test cellulose tris(3,5-dimethylphenylcarbamate) vs. amylose-based columns.

Mobile phase optimization : Adjust pH (2.5–6.5) and organic modifiers (e.g., 0.1% trifluoroacetic acid in acetonitrile).

Validation : Compare elution order and resolution factors using circular dichroism (CD) detection. Cross-validate with computational models (e.g., molecular docking simulations) .

Basic: What synthetic strategies are viable for this compound?

Methodological Answer:

Synthesize via catalytic deuteration of the non-deuterated precursor using Pd/C or PtO₂ under D₂ atmosphere. Key steps:

- Aminobutyl chain introduction : Grignard reaction with 3-bromobutylamine.

- Deuterium exchange : Reflux in D₂O with acidic/basic catalysts.

Characterize intermediates via FT-IR and GC-MS to confirm deuteration efficiency .

Advanced: How to design a QSAR model for this compound derivatives targeting biological activity?

Methodological Answer:

Descriptor selection : Compute logP, polar surface area, and H-bond donors using ChemAxon or MOE.

Training set : Include 20 derivatives with measured IC₅₀ values (e.g., enzyme inhibition).

Model validation : Apply leave-one-out cross-validation and external test sets (R² > 0.7).

Contradiction analysis : Use Shapley Additive Explanations (SHAP) to identify outliers in steric/electronic descriptors .

Basic: What precautions are critical when handling this compound in oxidative environments?

Methodological Answer:

Store under inert gas (N₂/Ar) at −20°C to prevent deuteration loss. For reactions involving oxidants (e.g., H₂O₂), monitor deuterium retention via isotopic shift analysis in NMR (e.g., δ 1.5–2.0 ppm for -CD₂- groups). Use radical scavengers (e.g., BHT) to stabilize the phenolic moiety .

Advanced: How to integrate this compound into a metabolomics workflow for pathway elucidation?

Methodological Answer:

Isotopologue profiling : Administer deuterated compound to cell cultures and track incorporation into metabolites via high-resolution LC-HRMS .

Data processing : Use XCMS Online or MetaboAnalyst for peak alignment and pathway mapping (KEGG, Reactome).

Statistical rigor : Apply false discovery rate (FDR) correction to minimize Type I errors in pathway enrichment .

Basic: How to assess the purity of this compound for regulatory compliance?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

- HPLC-UV : ≥98% purity at 254 nm (C18 column, 60:40 acetonitrile/water).

- Residual solvents : GC-FID for DMF, DMSO (<500 ppm).

- Heavy metals : ICP-MS for Pb, Hg (<10 ppm) .

Advanced: What computational methods predict the environmental fate of this compound?

Methodological Answer:

Leverage molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.